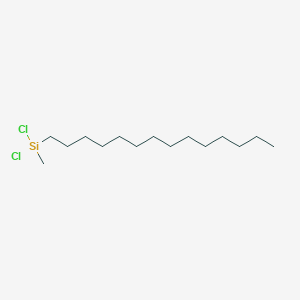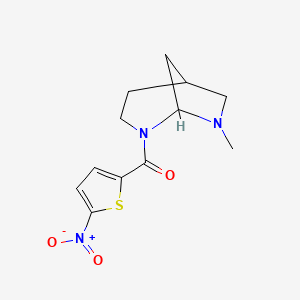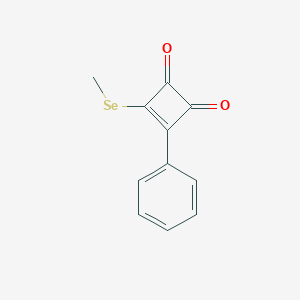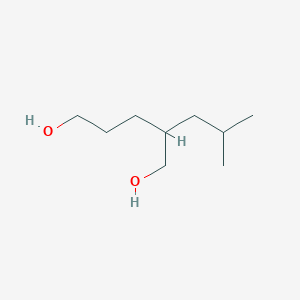![molecular formula C16H22NO4P B14610830 Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate CAS No. 57225-69-1](/img/structure/B14610830.png)
Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The phosphonate group can be introduced through a reaction with appropriate phosphonic acid derivatives.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by functionalization to introduce various substituents, including the phosphonate group. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indolines, and indole-2,3-diones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-nitro-1H-indol-6-yl)phosphonic acid derivatives: These compounds also feature an indole moiety with a phosphonate group and exhibit similar biological activities.
Indole-2 and 3-carboxamides: These derivatives are known for their strong enzyme inhibitory properties and have been extensively studied for their medicinal applications.
Uniqueness
Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate is unique due to its specific substitution pattern and the presence of the phosphonate group, which can impart distinct chemical and biological properties compared to other indole derivatives .
Propriétés
Numéro CAS |
57225-69-1 |
|---|---|
Formule moléculaire |
C16H22NO4P |
Poids moléculaire |
323.32 g/mol |
Nom IUPAC |
2-dipropoxyphosphoryl-1-indol-1-ylethanone |
InChI |
InChI=1S/C16H22NO4P/c1-3-11-20-22(19,21-12-4-2)13-16(18)17-10-9-14-7-5-6-8-15(14)17/h5-10H,3-4,11-13H2,1-2H3 |
Clé InChI |
QADCVHXPGDBTAM-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(CC(=O)N1C=CC2=CC=CC=C21)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)





![9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-](/img/structure/B14610780.png)






